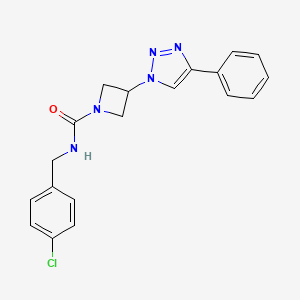![molecular formula C21H23F3N4O2 B2726112 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2194847-46-4](/img/structure/B2726112.png)
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound, often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic synthesis. Starting with pyrimidine and morpholine derivatives, the process involves careful control of reaction conditions, such as temperature and pH, to ensure the successful formation of the desired compound. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific catalytic conditions.
Industrial Production Methods: : Industrial production scales up the laboratory synthesis process, often utilizing continuous flow techniques for better efficiency and yield. These methods ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions:
Oxidation: : Often achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used to reduce this compound, often leading to the corresponding alcohol.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the phenyl ring or the pyrimidine core, often involving halogenation or nitration reagents.
Major Products: : Depending on the reaction conditions and reagents, the major products can range from alcohols and ketones to various substituted aromatic compounds.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is a valuable intermediate for the synthesis of more complex molecules.
Industry: : Utilized in the development of new materials, particularly those requiring specific chemical resistance or stability due to its trifluoromethyl group.
Mechanism of Action
This compound's biological activity often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates, while the morpholine group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The trifluoromethyl group further modulates the compound's pharmacokinetic properties, improving bioavailability and metabolic stability.
Comparison with Similar Compounds
Compared to other pyrimidine or morpholine-containing compounds, this one stands out due to its unique combination of these two groups with the trifluoromethyl phenyl moiety. This structural combination endows the compound with enhanced stability and distinct biological activity.
List of Similar Compounds
1-(4-Trifluoromethylphenyl)-2-(morpholino)pyrimidine
1-(2,6-Dichlorophenyl)-3-(morpholino)-pyrimidine
1-(2-Hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Each of these compounds offers unique properties and applications, but the distinct chemical makeup of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)17-6-3-15(4-7-17)5-8-18(29)28-9-1-2-16-14-25-20(26-19(16)28)27-10-12-30-13-11-27/h3-4,6-7,14H,1-2,5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKUNMPXKFSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2,2-dimethyl-3-[(3-methylcyclopentyl)amino]propyl}dimethylamine](/img/structure/B2726029.png)


![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide](/img/structure/B2726039.png)
![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)


![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)
![2-{[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2726049.png)
![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
